![molecular formula C23H20N4O B2701717 N'-(3-benzyl-2-quinoxalinyl)-3-methylbenzenecarbohydrazide CAS No. 477889-29-5](/img/structure/B2701717.png)
N'-(3-benzyl-2-quinoxalinyl)-3-methylbenzenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Neuroprotective Properties
Research has identified quinoxaline derivatives as potent neuroprotectants. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a quinoxaline analog, acts as a selective inhibitor for the quisqualate subtype of the glutamate receptor, demonstrating protective effects against global ischemia even when administered two hours post-ischemic challenge (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).
Antimicrobial Activity
New derivatives of N-(11H-Indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazide have shown significant antibacterial and antifungal activities, with some compounds particularly effective against bacterial strains and fungi, indicating their potential as antimicrobial agents (Gomaa, El-Katatny, & Ali, 2020).
Catalysis
Quinoxaline derivatives have been used as rigid P-chiral phosphine ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands have shown excellent enantioselectivities and high catalytic activities, underscoring their utility in the synthesis of chiral pharmaceutical ingredients (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Anticonvulsant Activity
Quinoxaline derivatives have also been synthesized and evaluated for their anticonvulsant activities. For instance, compounds such as 4-styryltetrazolo[1,5-a]quinoxalines have been developed and shown to exhibit promising results in vivo, indicating their potential as anticonvulsant agents (Wagle, Adhikari, & Kumari, 2009).
Antitrypanosomal Drugs
The synthesis of quinoxaline di-N-oxide derivatives has been explored for their in vitro antitrypanosomal activity against Trypanosoma cruzi. Compounds with facile monoelectronation of the N-oxide moiety showed the highest activities, suggesting their potential as new drugs for chemotherapy against Trypanosoma cruzi (Cerecetto, Di Maio, Gonzalez, Risso, Saenz, Seoane, Denicola, Peluffo, Quijano, & Olea‐Azar, 1999).
properties
IUPAC Name |
N'-(3-benzylquinoxalin-2-yl)-3-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-16-8-7-11-18(14-16)23(28)27-26-22-21(15-17-9-3-2-4-10-17)24-19-12-5-6-13-20(19)25-22/h2-14H,15H2,1H3,(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXWIDTXSBLFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-benzyl-2-quinoxalinyl)-3-methylbenzenecarbohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.